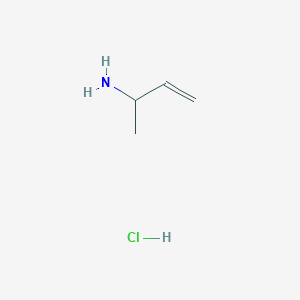
But-3-en-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN . It is a liquid at room temperature . The compound is primarily used in the synthesis of various organic molecules .
Molecular Structure Analysis
The molecular structure of But-3-en-2-amine hydrochloride consists of a butene chain with an amine group attached to the second carbon atom . The InChI code for the compound is 1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3 .Chemical Reactions Analysis
Amines, including But-3-en-2-amine, can undergo a variety of chemical reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, although this reaction is unstable .Physical And Chemical Properties Analysis
But-3-en-2-amine hydrochloride is a liquid at room temperature . It has a molecular weight of 71.12 . Amines, including But-3-en-2-amine, have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
CO2 Capture and Environmental Applications
- CO2 Capture with Ionic Liquids : But-3-en-2-amine hydrochloride derivatives have been utilized in creating ionic liquids for efficient CO2 capture. A study by Bates et al. (2002) discusses how these ionic liquids sequester CO2 reversibly as a carbamate salt. This method compares favorably with commercial amine sequestering agents in terms of efficiency and does not require water to function, offering a nonvolatile alternative for CO2 capture (Bates et al., 2002).
Chemical Synthesis and Material Science
Thermal Properties in Synthesis : In a study on the thermal properties of primary n-alkylammonium chlorides, including compounds similar to But-3-en-2-amine hydrochloride, Błażejowski (1983) found that thermolysis occurs in one step, leading to the total volatilization of the salts. This research aids in understanding the thermodynamics and kinetics of these compounds in various chemical reactions (Błażejowski, 1983).
Amination Reactions : Kawabe and Yanagita (1971) studied the amination of chloromethylated polystyrene with 2-aminobutanol, which relates to But-3-en-2-amine hydrochloride. Their findings contribute to the understanding of the kinetics and mechanisms of amination reactions in polymer chemistry (Kawabe & Yanagita, 1971).
Green Synthesis of Amides : Eidi and Kassaee (2016) developed a method for synthesizing amides using amine hydrochloride salts, relevant to But-3-en-2-amine hydrochloride. Their research focuses on an environmentally friendly and efficient synthesis process using recyclable nanocatalysts (Eidi & Kassaee, 2016).
Pharmaceutical and Biochemical Research
Enzymatic Resolution in Drug Synthesis : Kamal, Khanna, and Krishnaji (2007) explored the enzymatic resolution of certain compounds using amine hydrochlorides, relevant to But-3-en-2-amine hydrochloride. Their findings are significant in the synthesis of pharmacologically important compounds (Kamal et al., 2007).
Bioconjugation Studies : Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine, using compounds related to But-3-en-2-amine hydrochloride. Their study provides valuable insights into bioconjugation processes in aqueous media (Nakajima & Ikada, 1995).
Environmental Chemistry
- Wastewater Treatment : Kioussis, Wheaton, and Kofinas (2000) developed poly(allyl amine hydrochloride) polymer hydrogels, closely related to But-3-en-2-amine hydrochloride, for removing harmful anions from aquaculture wastewater. This application is significant for environmental sustainability and water purification (Kioussis et al., 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
But-3-en-2-amine hydrochloride is an organic compound that belongs to the class of amines
Mode of Action
Amines, in general, can act as nucleophiles, reacting with electrophiles in biochemical reactions . They can also form enamines, which are nucleophilic and can participate in various reactions .
Biochemical Pathways
Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, hormones, neurotransmitters, and other biologically active molecules .
Result of Action
Based on its chemical structure, it can be inferred that it may participate in various organic reactions, potentially leading to the formation of complex organic compounds .
Action Environment
The action, efficacy, and stability of But-3-en-2-amine hydrochloride can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, amines are basic and can react with acids to form salts , which can affect their reactivity and stability.
Propiedades
IUPAC Name |
but-3-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNHUMBUVTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-en-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

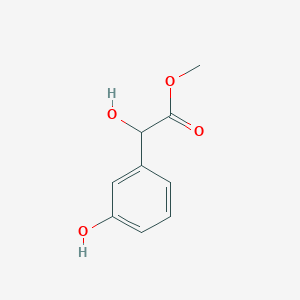
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)
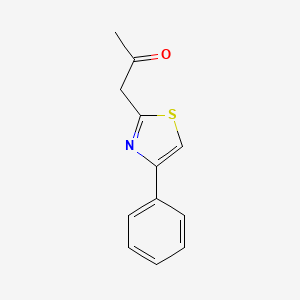
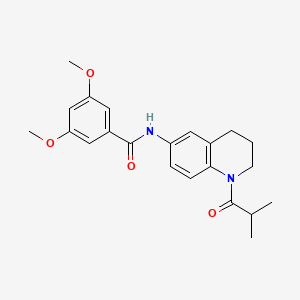
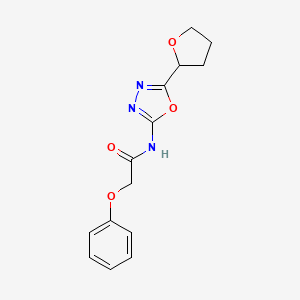
![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)
![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)
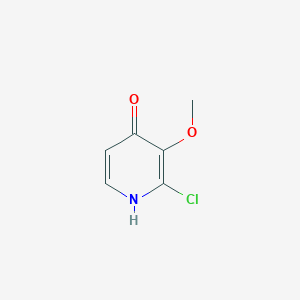
![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)
